4-methylphenyl (4-nitrophenoxy)acetate
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Overview
Description
4-Methylphenyl (4-nitrophenoxy)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl group attached to a phenyl ring, which is further connected to a nitrophenoxy group through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylphenyl (4-nitrophenoxy)acetate typically involves the esterification of 4-methylphenol with 4-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl (4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: 4-Methylphenyl (4-aminophenoxy)acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 4-Methylphenol and 4-nitrophenoxyacetic acid.
Scientific Research Applications
4-Methylphenyl (4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties, such as enhanced thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 4-methylphenyl (4-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the ester linkage can be hydrolyzed to release active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl (4-aminophenoxy)acetate: Similar structure but with an amino group instead of a nitro group.
4-Methylphenyl (4-chlorophenoxy)acetate: Contains a chlorine atom instead of a nitro group.
4-Methylphenyl (4-hydroxyphenoxy)acetate: Features a hydroxyl group in place of the nitro group
Uniqueness
4-Methylphenyl (4-nitrophenoxy)acetate is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-methylphenyl) 2-(4-nitrophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-11-2-6-14(7-3-11)21-15(17)10-20-13-8-4-12(5-9-13)16(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVUQZDLPCRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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